Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of an isopropyl-substituted aniline derivative with ethyl acetoacetate, followed by cyclization and thionation steps. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure the desired product’s formation .
Chemical Reactions Analysis
Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, particularly at the positions adjacent to the nitrogen atom. .
Scientific Research Applications
Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its quinoline core structure.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications
Mechanism of Action
The mechanism of action of Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the thioxo group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Ethyl 8-isopropyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound lacks the isopropyl and thioxo groups, resulting in different chemical reactivity and biological activity.
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: The presence of trifluoromethyl groups significantly alters the compound’s electronic properties and biological interactions
This compound stands out due to its unique combination of the isopropyl and thioxo groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO2S |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl 8-propan-2-yl-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)12-8-16-13-10(9(2)3)6-5-7-11(13)14(12)19/h5-9H,4H2,1-3H3,(H,16,19) |
InChI Key |
UGECDJBTAANZRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=S)C=CC=C2C(C)C |
Origin of Product |
United States |
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